1-({2'-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide
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Overview
Description
1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide is a complex organic compound known for its pharmacological properties. It is a long-acting muscarinic antagonist, primarily used in the treatment of chronic obstructive pulmonary disease (COPD). The compound exhibits high affinity and selectivity for muscarinic receptors, making it a potent bronchodilator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a model compound for studying muscarinic receptor antagonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Primarily used in the development of treatments for respiratory diseases like COPD.
Industry: Employed in the synthesis of related compounds and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype, in the respiratory tract. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking acetylcholine, the compound induces bronchodilation, improving airflow and reducing symptoms in COPD patients .
Comparison with Similar Compounds
Similar Compounds
Tiotropium: Another long-acting muscarinic antagonist used in COPD treatment.
Aclidinium: A muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.
Glycopyrrolate: Used for its bronchodilatory effects in respiratory conditions
Uniqueness
1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide is unique due to its high selectivity for the M3 receptor and its long duration of action. This selectivity reduces the risk of side effects associated with non-selective muscarinic antagonists .
Properties
Molecular Formula |
C25H32N4O7S2 |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
1-[4-[2-(4-carbamoylpiperidin-1-yl)sulfonyl-4-methoxyphenyl]phenyl]sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C25H32N4O7S2/c1-36-20-4-7-22(23(16-20)38(34,35)29-14-10-19(11-15-29)25(27)31)17-2-5-21(6-3-17)37(32,33)28-12-8-18(9-13-28)24(26)30/h2-7,16,18-19H,8-15H2,1H3,(H2,26,30)(H2,27,31) |
InChI Key |
CHLNZFLTTMTGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N)S(=O)(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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